BENGHE Foundational & Exploratory

Check Availability & Pricing

SMILES string for 2-Chlorooxazolo[4,5-
c]pyridine HCI

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

2-Chlorooxazolo[4,5-c]pyridine
Compound Name:
hydrochloride

Cat. No.: B11906784

Get Quote

\ J

The Strategic Utility of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are privileged
scaffolds. Among these, 2-Chlorooxazolo[4,5-c]pyridine hydrochloride (CAS: 1956310-04-
5)[1] has emerged as a critical building block for synthesizing kinase inhibitors, GPCR ligands,
and novel chemotherapeutics. This whitepaper provides an in-depth technical deconstruction of
its chemical identity, structural causality, and field-proven protocols for downstream
functionalization.

By understanding the topological nuances of the[4,5-c] fusion and the reactivity of the 2-chloro
position, research scientists can rationally design libraries of oxazolopyridine derivatives with
optimized pharmacokinetic and pharmacodynamic profiles.

Chemical Identity & SMILES Elucidation

The precise topological arrangement of atoms in an oxazolopyridine dictates its electronic
distribution and, consequently, its reactivity. The SMILES (Simplified Molecular-Input Line-Entry
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System) string serves as the computational blueprint for this scaffold.

For 2-Chlorooxazolo[4,5-c]pyridine hydrochloride, the canonical SMILES string is defined
as CIC(0O1)=NC2=C1C=NC=C2.[H]CI[2].

Structural Breakdown:

e The Oxazole Core (CIC(0O1)=N...): The chlorine atom is positioned at C2, flanked by the
highly electronegative oxygen (O1) and nitrogen (N3) atoms. This creates a severe electron
deficiency at C2, priming it for nucleophilic attack.

o The Pyridine Fusion (...C2=C1C=NC=C2): The [4,5-c] nomenclature indicates that the 4,5-
bond of the oxazole ring is fused to the c-face (the C3-C4 bond) of the pyridine ring. This
specific regional isomer places the pyridine nitrogen at a strategic vector, often utilized as a
hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

e The Hydrochloride Salt (.[H]CI): The inclusion of the HCI salt protonates the most basic
center (the pyridine nitrogen). This significantly enhances the compound's bench stability,
mitigates hygroscopicity, and improves solubility in polar aprotic solvents during initial
reaction stages.

Juantitative Physicochemical S

Property Value

Chemical Name 2-Chlorooxazolo[4,5-c]pyridine hydrochloride
CAS Registry Number 1956310-04-5[1]

Molecular Formula CeHaCI2N20

Molecular Weight 191.01 g/mol

Canonical SMILES Clclnc2cnccec20l.[HICI[2]

Topological Polar Surface Area (TPSA) 38.9 A2

Primary Application Electrophilic building block for SNAr[3]

Structural Causality & Mechanistic Insights
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The utility of 2-Chlorooxazolo[4,5-c]pyridine HCI lies in its predictable reactivity profile. As an
Application Scientist, it is crucial to understand why this molecule behaves the way it does
under specific conditions.

The Electrophilicity of C2: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining
step is the formation of the Meisenheimer complex. The C2 position of this scaffold is highly
activated. The adjacent oxazole nitrogen and oxygen exert a strong inductive electron-
withdrawing effect. Furthermore, the fused pyridine ring acts as an electron sink, stabilizing the
negative charge that develops in the transition state via resonance.

The Role of the[4,5-c] Topology in Biology: When functionalized with an amine at the C2
position, the resulting 2-amino-oxazolo[4,5-c]pyridine acts as a bioisostere for purines. The
pyridine nitrogen (N1) is perfectly angled to form a critical hydrogen bond with the backbone
amide of the hinge region in kinase active sites, making it a highly sought-after motif in targeted
oncology[4].
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Caption: Mechanism of action for oxazolopyridine-derived kinase inhibitors in cellular signaling.
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Experimental Workflow: Self-Validating SNAr
Protocol

To build a library of biologically active compounds, the 2-chloro group is typically displaced
using primary or secondary amines. The following protocol is designed as a self-validating
system, ensuring high fidelity and yield.

Step-by-Step Methodology

Step 1: Freebasing and Solvation

¢ Action: Weigh 1.0 equivalent (eq) of 2-Chlorooxazolo[4,5-c]pyridine HCI into an oven-dried,
microwave-safe reaction vial. Suspend in anhydrous N,N-Dimethylformamide (DMF) to
achieve a 0.2 M concentration. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

» Causality: The starting material is an HCI salt. DIPEA, a sterically hindered non-nucleophilic
base, is required to neutralize the salt, liberating the free base without competing with your
target nucleophile. The excess DIPEA will act as an acid scavenger for the HCI generated
during the substitution. DMF is chosen because its polar aprotic nature stabilizes the
charged Meisenheimer intermediate, lowering the activation energy.

Step 2: Nucleophilic Addition & Thermal Activation

e Action: Add 1.2 eq of the desired amine nucleophile. Seal the vial and heat to 80°C for 4
hours (or subject to microwave irradiation at 100°C for 30 minutes).

o Causality: While the C2 position is activated, the oxygen atom of the oxazole ring donates
some electron density via resonance, making it slightly less reactive than a pure pyrimidine.
Thermal activation is strictly required to overcome this energy barrier.

Step 3: In-Process Self-Validation (LC-MS)

e Action: At the 4-hour mark, pull a 5 pL aliquot, dilute in LC-MS grade Methanol, and inject
into the LC-MS.

 Validation Logic: You must observe the complete disappearance of the starting material
mass (m/z ~155 for the [M+H]+ of the free base). Concurrently, look for the appearance of
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the product mass [M + Amine - 35.5 (Cl)]+. If the m/z 155 peak persists, spike an additional
0.5 eq of amine and continue heating.

Step 4: Workup and Isolation

» Action: Cool the reaction to room temperature. Quench with ice-cold distilled water to
precipitate the product (if highly lipophilic) or extract with Ethyl Acetate (3x). Wash the

combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over NazSOa,
filter, and concentrate in vacuo.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chlorooxazolo[4,5-c]pyridine HCI

(Electrophile)

Base Addition
(DIPEA: Scavenges HCI)

Nucleophile Addition
(Primary/Secondary Amine)

Thermal Activation
(80°C in DMF/NMP)

Functionalized Oxazolopyridine
(Target Scaffold)

Validation
(LC-MS: Mass Shift, UV 254nm)

Click to download full resolution via product page

Caption: Step-by-step workflow for the SNAr functionalization of the oxazolopyridine scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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